An In-depth Technical Guide to 1,1-Diphenylhydrazine: Core Properties and Applications
An In-depth Technical Guide to 1,1-Diphenylhydrazine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 1,1-diphenylhydrazine. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and key chemical transformations.
Core Properties of 1,1-Diphenylhydrazine and its Hydrochloride Salt
1,1-Diphenylhydrazine is a synthetic chemical compound that, along with its isomer 1,2-diphenylhydrazine, is produced from the reduction of nitrobenzene.[1] While much of the toxicological and historical use data pertains to the 1,2-isomer, 1,1-diphenylhydrazine and its hydrochloride salt are valuable reagents in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2]
Physical and Chemical Properties
The core physical and chemical properties of 1,1-diphenylhydrazine and its hydrochloride salt are summarized in the tables below. These values represent a synthesis of data from various sources and should be considered as reference points.
Table 1: Physical and Chemical Properties of 1,1-Diphenylhydrazine
| Property | Value | Source(s) |
| CAS Number | 530-50-7 | [1][3] |
| Molecular Formula | C₁₂H₁₂N₂ | [1][3] |
| Molecular Weight | 184.24 g/mol | [1][3] |
| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid | [4] |
| Melting Point | 50.5 °C | [1] |
| Boiling Point | 308.2 °C (rough estimate) | [1] |
| Density | 1.12 g/cm³ | [1] |
| pKa | 3.34 ± 0.10 (Predicted) | [1] |
| Solubility | Insoluble in water | [1] |
Table 2: Physical and Chemical Properties of 1,1-Diphenylhydrazine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 530-47-2 | [5][6][7] |
| Molecular Formula | C₁₂H₁₃ClN₂ | [5][6][7] |
| Molecular Weight | 220.70 g/mol | [6][7] |
| Appearance | White to greyish-white solid; Grey powder | [6] |
| Melting Point | ~163 °C (decomposition) | [6] |
| Solubility | Soluble in water |
Spectroscopic Data
-
¹H NMR: A proton NMR spectrum for 1,1-diphenylhydrazine is available on ChemicalBook, which can be used for structural confirmation.[8]
-
¹³C NMR: A carbon-13 NMR spectrum is also available on ChemicalBook, providing further structural detail.
-
IR Spectroscopy: An infrared spectrum of 1,1-diphenylhydrazine hydrochloride is available from the NIST WebBook, provided by the Coblentz Society.[5] This can be used to identify functional groups present in the molecule. An ATR-IR spectrum is also available on SpectraBase.[2]
-
Mass Spectrometry: A mass spectrum of 1,1-diphenylhydrazine is available on SpectraBase, which can provide information on the molecular weight and fragmentation pattern.[9]
Synthesis and Reactivity
1,1-Diphenylhydrazine is a key intermediate in various organic reactions, most notably the Fischer indole (B1671886) synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[10][11][12]
The reaction proceeds through several key steps:
-
Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[10]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[10]
-
[13][13]-Sigmatropic Rearrangement: An acid-catalyzed[13][13]-sigmatropic rearrangement occurs.[11]
-
Cyclization and Elimination: The intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to form the final indole product.[10]
Reactivity Profile
1,1-Diphenylhydrazine is a reactive compound. Toxic gases can be formed upon mixing with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents. Flammable gases can be generated by mixing with alkali metals, and explosive combinations can occur with strong oxidizing agents, metal salts, peroxides, and sulfides.[1]
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of a representative indole and the purification of hydrazines.
Synthesis of 2,3-Diphenylindole (Representative Fischer Indole Synthesis)
This protocol is adapted from established procedures for the Fischer indole synthesis and serves as a general guideline.[14]
Materials:
-
1,1-Diphenylhydrazine
-
Deoxybenzoin (or other suitable ketone)
-
Polyphosphoric acid (or other suitable acid catalyst like zinc chloride)
-
Hydrochloric acid
-
Sand
Procedure:
-
Hydrazone Formation: In a suitable flask, combine equimolar amounts of 1,1-diphenylhydrazine and deoxybenzoin. Add ethanol and a catalytic amount of a suitable acid (e.g., acetic acid). Gently warm the mixture to facilitate the formation of the hydrazone. The product can be isolated by cooling and filtration.
-
Cyclization: Mix the dried hydrazone with an excess of the acid catalyst (e.g., polyphosphoric acid or anhydrous zinc chloride). Heat the mixture to a temperature typically ranging from 150-200 °C. The reaction is often vigorous and should be monitored carefully. The addition of sand can help to control the reaction and prevent the formation of a hard mass.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and carefully add water and hydrochloric acid to dissolve the catalyst. The crude indole product, which is insoluble in the aqueous acidic solution, can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Purification of Hydrazines
Hydrazines and their derivatives can often be purified by distillation or recrystallization.[15][16][17]
General Purification Protocol (Distillation):
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a system that can achieve a good vacuum to lower the boiling point and prevent decomposition.
-
Distillation: Place the crude hydrazine (B178648) in the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction that distills at the expected boiling point under the given pressure.
-
Storage: The purified hydrazine should be stored under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.
General Purification Protocol (Recrystallization):
-
Solvent Selection: Choose a suitable solvent or solvent system in which the hydrazine is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Dissolve the crude hydrazine in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Toxicology and Safety
The toxicological profile of phenylhydrazines is of significant concern. Much of the available data is for phenylhydrazine itself or the 1,2-diphenyl isomer.
Known Health Effects of Phenylhydrazines
Phenylhydrazine is known to be toxic by oral, inhalation, and dermal routes.[13] It can cause damage to red blood cells, leading to anemia, and may also affect the spleen and liver.[13] Phenylhydrazine is also a suspected skin and eye irritant and has skin-sensitizing properties.[13] It is classified as a substance that may cause cancer and is suspected of causing genetic defects.[18]
Specific Data for 1,1-Diphenylhydrazine
Specific toxicological data for 1,1-diphenylhydrazine is limited.[1] However, based on the data for related compounds, it should be handled with extreme caution. The Safety Data Sheet (SDS) for 1,1-diphenylhydrazine indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[19]
The hydrochloride salt is also classified as causing severe skin burns and eye damage.[6][7]
Analytical Methods
Various analytical methods can be employed for the detection and quantification of hydrazines. These include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of hydrazines in various matrices, including pharmaceutical preparations.[20][21]
-
Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS) for definitive identification.[20]
-
Spectrophotometry: Colorimetric methods based on the reaction of hydrazines with specific reagents can be used for their quantification.[22][23]
Applications in Drug Development and Research
1,1-Diphenylhydrazine and its derivatives are important building blocks in the synthesis of pharmaceuticals and other fine chemicals.[2] Its primary utility lies in its role as a precursor in the construction of heterocyclic ring systems, such as indoles, which are prevalent in many biologically active molecules.[14][24] The ability to introduce substituents onto the phenyl rings of the hydrazine allows for the synthesis of a diverse library of compounds for drug discovery and development.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough literature search and risk assessment before conducting any experimental work. Always consult the relevant Safety Data Sheets (SDS) and follow appropriate laboratory safety procedures.
References
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- 4. 1,1-Diphenylhydrazine | 530-50-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Hydrazine, 1,1-diphenyl-, hydrochloride [webbook.nist.gov]
- 6. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
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- 13. Phenylhydrazine (CICADS) [inchem.org]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. Page loading... [wap.guidechem.com]
- 20. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
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